molecular formula C16H21NO4 B2849879 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 2172448-75-6

1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No. B2849879
CAS RN: 2172448-75-6
M. Wt: 291.347
InChI Key: KFTQJWCBPYHRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 1-{(tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid, has a CAS Number of 119145-87-8 . It is a powder at room temperature . The IUPAC name is 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the use of 1,1-cyclopropane dicarboxylate, DPPA, and triethylamine in acetic acid . The reaction is stirred at room temperature for 3 hours and then heated to 90°C for 3 hours . After cooling to room temperature, the reaction mixture is extracted with ethyl acetate and sodium carbonate, and the organic phase is concentrated to remove solvents .


Molecular Structure Analysis

The molecular weight of this compound is 215.25 . The InChI code is 1S/C10H17NO4/c1-9(2,3)15-8(14)11(4)10(5-6-10)7(12)13/h5-6H2,1-4H3,(H,12,13) .


Chemical Reactions Analysis

This compound contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

This compound has a melting point of 121-125°C . It is soluble in DMSO and methanol . The predicted density is 1.21±0.1 g/cm3 .

Scientific Research Applications

Generation and Reactions of Lithiated tert-Butyl Cyclopropanecarboxylates

Research by Häner, Maetzke, and Seebach (1986) delves into the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates. These compounds undergo lithiation and react with various electrophiles, resulting in α-substituted esters. These esters can be converted into carboxylic acids or reduced to cyclopropanemethanols, demonstrating the versatility of cyclopropane-containing compounds in synthetic chemistry (Häner, Maetzke, & Seebach, 1986).

Synthesis of Protected 2,3-Methano Amino Acid Analogs

Frick, Klassen, and Rapoport (2005) explored the diastereo- and enantioselective synthesis of 2-substituted 1-aminocyclopropane-1-carboxylic acids, highlighting their application in the synthesis of protected 2,3-methano analogs of ornithine and glutamic acid. This study showcases the utility of cyclopropane derivatives in synthesizing amino acid analogs with potential biological applications (Frick, Klassen, & Rapoport, 2005).

Nucleophile Ring Opening of Aryl 1-Nitro-1-cyclopropanecarboxylate

Vettiger and Seebach (1990) investigated the nucleophilic ring opening of aryl 1-nitro-1-cyclopropanecarboxylate with sterically protected, but electronically effective carbonyl and nitro groups. This new principle of amino acid synthesis highlights the potential for developing novel amino acid derivatives through the manipulation of cyclopropane-containing compounds (Vettiger & Seebach, 1990).

Synthesis of Cyclopropane-Containing Amino Acids

Limbach, Lygin, Es-Sayed, and Meijere (2009) demonstrated the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropane-containing amino acids. This compound reacts in Michael additions and Diels–Alder reactions, leading to new amino acids in protected form. The study underscores the adaptability of cyclopropane derivatives in synthesizing complex amino acids for further research and potential therapeutic applications (Limbach et al., 2009).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It may also be harmful if swallowed .

properties

IUPAC Name

1-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-11-4-6-12(7-5-11)16(8-9-16)13(18)19/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTQJWCBPYHRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.